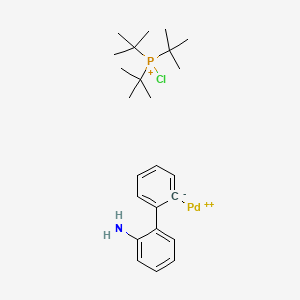
Amino-bis-PEG3-DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino-bis-PEG3-DBCO is a cleavable 3-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains two dibenzocyclooctyne (DBCO) moieties, which are known for their high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The presence of PEG units enhances the solubility and biocompatibility of the compound, making it an excellent choice for bioconjugation applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amino-bis-PEG3-DBCO typically involves the coupling of amino groups with dibenzocyclooctyne-PEG-NHS ester under controlled pH conditions . The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is purified through column chromatography . The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput . The product is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: Amino-bis-PEG3-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reaction is highly specific and does not require a catalyst, making it suitable for bio-orthogonal applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include azide-functionalized molecules and solvents like dimethyl sulfoxide (DMSO) or acetonitrile . The reactions are typically carried out at room temperature under mild conditions to preserve the integrity of the biological molecules involved .
Major Products: The major products formed from the reactions of this compound are bioconjugates, such as antibody-drug conjugates (ADCs) and other targeted therapeutic agents . These products are characterized by their high specificity and stability, making them suitable for various biomedical applications .
科学研究应用
Amino-bis-PEG3-DBCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used for the site-specific modification of biomolecules through click chemistry . In biology, it is employed in the functionalization of proteins, peptides, and nucleic acids . In medicine, it is used in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) . In industry, it is utilized in the production of biocompatible materials and nanocarriers for drug delivery .
作用机制
The mechanism of action of Amino-bis-PEG3-DBCO involves its high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reaction occurs rapidly under mild conditions without the need for a catalyst, making it suitable for bio-orthogonal applications . The PEG units in the compound enhance its solubility and biocompatibility, reducing aggregation and minimizing steric hindrance .
相似化合物的比较
Amino-bis-PEG3-DBCO is unique due to its dual DBCO moieties and PEG linker, which provide high reactivity and biocompatibility . Similar compounds include Aminooxy-PEG2-bis-PEG3-DBCO and Bromoacetyl-Amino-bis-PEG3-DBCO . These compounds also contain PEG linkers and DBCO moieties but differ in their functional groups and specific applications . This compound stands out due to its cleavable nature and high efficiency in forming stable bioconjugates .
属性
分子式 |
C63H79N7O14 |
|---|---|
分子量 |
1158.3 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C63H79N7O14/c64-55(47-83-31-25-60(73)67-29-35-79-39-43-81-41-37-77-33-27-65-58(71)21-23-62(75)69-45-53-13-3-1-9-49(53)17-19-51-11-5-7-15-56(51)69)48-84-32-26-61(74)68-30-36-80-40-44-82-42-38-78-34-28-66-59(72)22-24-63(76)70-46-54-14-4-2-10-50(54)18-20-52-12-6-8-16-57(52)70/h1-16,55H,21-48,64H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74) |
InChI 键 |
IBHGLHHSWOQJHM-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



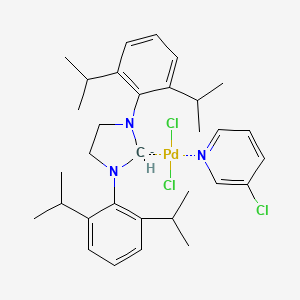
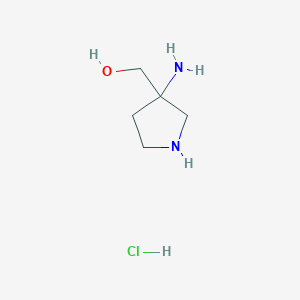
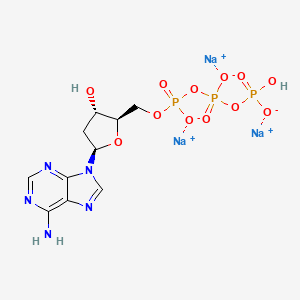

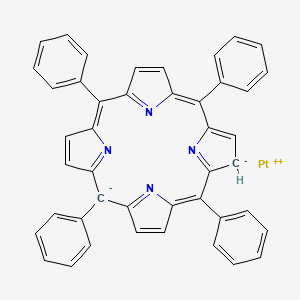

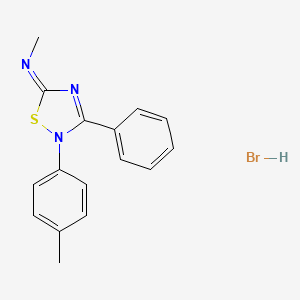
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)


![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)

